5-Pyrimidinecarbonyl chloride, 4,6-dichloro-
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Overview
Description
5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is a chemical compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a carbonyl chloride group at the 5 position on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Pyrimidinecarbonyl chloride, 4,6-dichloro- can be synthesized through the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride. The reaction is typically carried out without the addition of a base, and involves the use of phosphorus trichloride and chlorine . The reaction conditions include heating the mixture to reflux for several hours, followed by the removal of volatiles under reduced pressure and extraction with ethyl ether .
Industrial Production Methods
In industrial settings, the production of 4,6-dichloro-5-pyrimidinecarbonyl chloride follows similar synthetic routes but on a larger scale. The process involves continuous addition of phosphoryl chloride and phosphorus trichloride to the reaction mixture, ensuring an excess of phosphorus trichloride relative to chlorine. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarbonyl chloride, 4,6-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, ethyl ether, and toluene are often used.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
Substituted Pyrimidines: Products formed by substitution of chlorine atoms.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Scientific Research Applications
5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Used in the synthesis of nucleoside analogs for studying DNA and RNA functions.
Medicine: Intermediate in the production of antiviral, anticancer, and antibacterial agents.
Industry: Utilized in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4,6-dichloro-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an electrophilic intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine-5-carboxylic acid chloride
- 5-Pyrimidinecarbonyl chloride
Comparison
5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of substitution reactions and serves as a more effective intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNNHSKCCHGJQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478947 |
Source
|
Record name | 4,6-Dichloro-5-pyrimidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87600-97-3 |
Source
|
Record name | 4,6-Dichloro-5-pyrimidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-pyrimidine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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